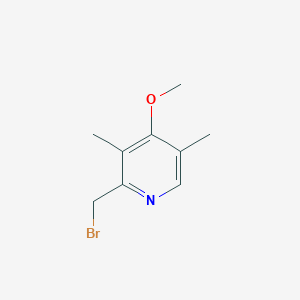
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (2-BM4M-3,5-DMP) is an aromatic heterocyclic compound with a molecular formula of C9H11BrN. It is a colorless liquid with a high boiling point of 177.5 °C, and is soluble in water. 2-BM4M-3,5-DMP has a wide range of applications in various scientific research fields, such as medicinal chemistry, organic synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Research indicates that derivatives of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are pivotal in synthesizing complex molecules. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine showcases a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination to achieve the desired compound with a significant overall yield (Xu Bao-cai, 2004). This example underscores the compound's utility in synthesizing key intermediates for further chemical research and development.
Heterocyclic Compound Behavior
The interaction of methoxy-dinitropyridines with methoxide ion in dimethyl sulphoxide is a study of significant interest, revealing contrasting behaviors between 2- and 4-methoxy-3,5-dinitropyridines. This research helps understand sigma complexes' formation and stability, providing insights into differential steric and solvation effects on heterocyclic compounds (M. Biffin et al., 1970).
Wirkmechanismus
Target of Action
Bromomethyl compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with organoboron reagents and palladium catalysts in these reactions.
Mode of Action
The mode of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a group to the palladium .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Drug likeness parameters, which can indicate adme properties, are influenced by factors such as molecular weight and the presence of functional groups .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, influencing the structure of organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and pollution could potentially affect its stability and reactivity . .
Biochemische Analyse
Biochemical Properties
2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The bromomethyl group can act as an electrophile, making it susceptible to nucleophilic attack by biomolecules such as glutathione, leading to the formation of covalent adducts. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in altered cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl group can react with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This covalent modification can alter the function of the target biomolecule, resulting in changes in cellular processes. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as anti-inflammatory and anti-cancer properties. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can also influence its subcellular distribution .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQPURKUHJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544260 |
Source


|
| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780752-32-1 |
Source


|
| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
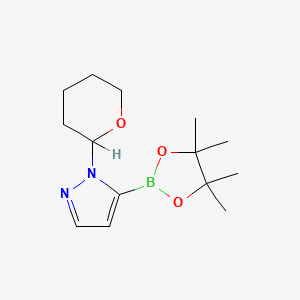
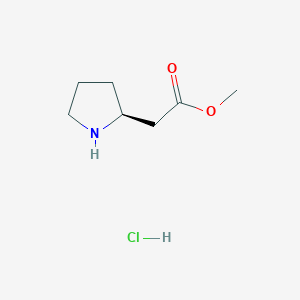
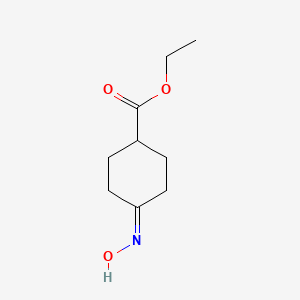
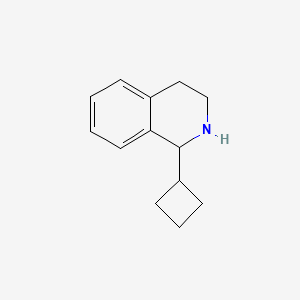
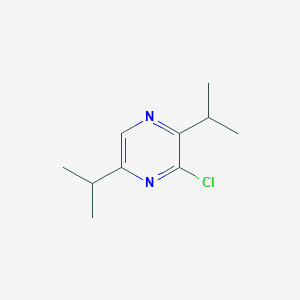

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)
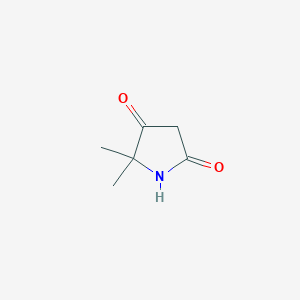

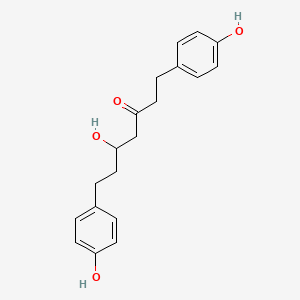
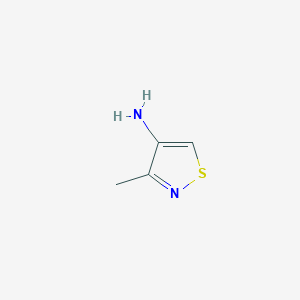
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
